(R)-(-)-Hexahydromandelic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

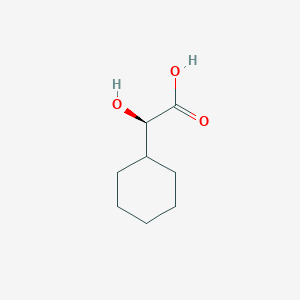

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53585-93-6 | |

| Record name | (2R)-2-cyclohexyl-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-Hexahydromandelic acid fundamental properties

An In-depth Technical Guide to (R)-(-)-Hexahydromandelic Acid

Authored by a Senior Application Scientist

Introduction

This compound, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a chiral α-hydroxy acid of significant interest in the fields of pharmaceutical synthesis and materials science. As a derivative of mandelic acid with a saturated cyclohexane ring, it serves as a valuable chiral building block for the synthesis of complex molecules, including antimycobacterial agents.[1] Its unique stereochemistry plays a crucial role in its biological activity and interactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. It is soluble in polar solvents such as water and alcohols. The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical modifications and contributes to its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.19 g/mol | |

| CAS Number | 53585-93-6 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 127-129 °C | |

| Optical Activity | [α]¹⁸/D −23° (c = 1 in acetic acid) | |

| Purity (typical) | ≥98% | |

| Enantiomeric Excess (typical) | ≥99% (GLC) |

Spectroscopic and Analytical Profile

A detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (approximately 1.0-2.0 ppm). The methine proton (α-proton) would likely be a doublet around 4.0 ppm. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on the solvent and concentration, but are expected in the ranges of 2-5 ppm and 10-13 ppm, respectively.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm). The carbon bearing the hydroxyl group (α-carbon) would resonate around 70-75 ppm. The carbons of the cyclohexane ring would appear in the upfield region (approximately 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad absorption band in the region of 3400-2400 cm⁻¹, corresponding to the O-H stretching vibrations of the carboxylic acid and the alcohol.

-

A strong, sharp peak around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid group.

-

C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexyl ring.

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of this compound involves the catalytic hydrogenation of (R)-(-)-mandelic acid. This reaction reduces the aromatic phenyl ring to a cyclohexane ring while preserving the stereochemistry at the α-carbon.

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve (R)-(-)-mandelic acid in a suitable solvent system, such as methanol with a small amount of acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% rhodium on alumina.

-

Hydrogenation: Place the mixture in a high-pressure reactor and introduce hydrogen gas to the desired pressure (e.g., 100 psi).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a sufficient time to ensure complete reduction of the aromatic ring (typically several hours).

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of celite.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield the pure this compound.

Reactivity

As an α-hydroxy acid, this compound exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.

-

Carboxylic Acid Reactions: It can undergo esterification, amide formation, and reduction to the corresponding diol.

-

Alcohol Reactions: The secondary hydroxyl group can be oxidized to a ketone, or undergo etherification and esterification.

Analytical Methodologies for Purity Assessment

The enantiomeric excess (ee) is a critical quality attribute for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this determination.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Temperature: Maintain a constant column temperature (e.g., 25 °C).

-

Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around 210 nm).

-

-

Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Calculation of Enantiomeric Excess: Calculate the ee using the areas of the two peaks: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Caption: Workflow for Chiral HPLC Analysis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with several key applications:

-

Chiral Building Block: It is used in the asymmetric synthesis of pharmaceuticals. For instance, it has been employed as an intermediate in the synthesis of analogues of pyridomycin, an antimycobacterial compound.[1]

-

Chirality Sensing: It serves as a model α-hydroxy acid in studies on chirality sensing using techniques like circular dichroism.[1]

-

Chiral Ionic Liquids: It is a starting material for the synthesis of chiral ionic liquids, which have applications as chiral solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity and safety of this compound.

| Aspect | Recommendation | Reference |

| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and a lab coat. | |

| Handling | Avoid generating dust. Use in a well-ventilated area. | |

| Storage | Store in a tightly sealed container in a cool, dry place. | |

| Incompatibilities | Strong oxidizing agents. | |

| Fire Safety | It is a combustible solid. Use dry chemical, carbon dioxide, or foam extinguishers. |

Conclusion

This compound is a valuable chiral compound with a growing number of applications in synthetic chemistry and drug development. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe use in a research and development setting. While further research is needed to fully characterize its spectroscopic and biochemical properties, the information provided here serves as a solid foundation for scientists and researchers working with this important molecule.

References

A Technical Guide to (R)-(-)-Hexahydromandelic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (R)-(-)-Hexahydromandelic acid, a valuable chiral building block for researchers and professionals in drug development and chemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis and analytical methodologies, offering field-proven insights into its practical application.

Core Chemical Identity and Physicochemical Properties

This compound, also known as (R)-(−)-Cyclohexylhydroxyacetic acid, is a derivative of mandelic acid where the phenyl ring has been fully hydrogenated to a cyclohexane ring.[1] This structural modification retains the critical chiral center at the alpha-carbon while altering the molecule's lipophilicity and conformational flexibility, making it a subject of interest for creating novel chemical entities.

The molecule is a white to off-white crystalline solid, soluble in polar organic solvents such as alcohols.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53585-93-6 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 127-129 °C (lit.) | [2] |

| Optical Activity | [α]¹⁸/D −23° (c = 1 in acetic acid) | [2] |

| Purity (Typical) | ≥98% assay, ≥99% enantiomeric excess (ee) | [3] |

| SMILES | O--INVALID-LINK--C(O)=O | [1] |

| InChI Key | RRDPWAPIJGSANI-SSDOTTSWSA-N |

Chemical Structure:

(Image depicts the (R) stereoisomer of cyclohexyl(hydroxy)acetic acid)

Synthesis and Stereochemical Control: A Tale of Two Strategies

Obtaining enantiomerically pure this compound is paramount for its application in stereospecific synthesis. Two primary strategies are employed: direct stereoretentive synthesis from a chiral precursor and resolution of a racemic mixture.

Strategy A: Stereoretentive Catalytic Hydrogenation

The most efficient and atom-economical approach is the catalytic hydrogenation of the corresponding enantiomer of mandelic acid. Starting with (R)-(-)-Mandelic acid ensures the production of the desired this compound.

The causality behind this choice is critical: the catalytic hydrogenation of the aromatic ring (e.g., using a rhodium-on-alumina catalyst) is highly effective and occurs under conditions that do not typically affect the stereochemistry of the adjacent, non-aromatic chiral center.[5] This results in a direct conversion with retention of configuration.

Caption: Stereoretentive synthesis workflow.

Experimental Protocol: Synthesis via Hydrogenation This protocol is adapted from the established synthesis of the (S)-(+) enantiomer.[5]

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add (R)-(-)-Mandelic acid (76.0 g).

-

Catalyst and Solvent Addition: Add 5% rhodium-on-alumina catalyst (5 g) and a solution of methanol (440 mL) containing glacial acetic acid (5 mL). The acid is crucial for maintaining catalyst activity and preventing side reactions.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100 psi. Maintain vigorous stirring for approximately 10-12 hours, or until hydrogen uptake ceases.

-

Workup: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite®. The Celite is essential for removing the fine, pyrophoric catalyst particles safely.

-

Isolation: Remove the methanol from the filtrate using a rotary evaporator. The resulting solid is the crude product.

-

Purification: Dissolve the solid in hot diethyl ether (~1 L), filter while hot to remove any insoluble impurities, and reduce the volume to ~400 mL. Add cyclohexane (250 mL) and continue to remove the ether by evaporation.

-

Crystallization: Cool the resulting cyclohexane solution under refrigeration for several hours. The pure this compound will crystallize as a white solid.

-

Drying: Collect the crystals by filtration and dry them overnight in a vacuum oven at 40 °C.

Strategy B: Chiral Resolution of a Racemic Mixture

An alternative, albeit less direct, method is chiral resolution.[6] This process is necessary if the starting material is a racemic (50:50) mixture of (R)- and (S)-Hexahydromandelic acid. The principle relies on reacting the racemate with a single enantiomer of a chiral resolving agent (often a chiral amine) to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: General principle of chiral resolution.

This method's primary disadvantage is that the theoretical maximum yield for the desired enantiomer is only 50%, as the other half is discarded or must be racemized and recycled.[6][7]

Analytical Characterization

Confirming the identity, chemical purity, and enantiomeric purity of this compound is essential.

Enantiomeric Excess (ee) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as CHIRALPAK® IC, are often effective for separating acidic compounds.[8]

-

Mobile Phase Preparation: A typical mobile phase consists of a nonpolar solvent (e.g., n-hexane) with an alcohol modifier (e.g., isopropanol or ethanol).[8] An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.[8]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Isocratic Elution: Begin with an isocratic method (e.g., 90:10 hexane:isopropanol + 0.1% TFA) at a flow rate of 0.5-1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the molecule absorbs, typically around 210 nm due to the lack of a strong chromophore.

-

Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution between the two enantiomer peaks. Increasing the alcohol content generally decreases retention time but may reduce resolution.[8] The goal is to achieve baseline separation (Rs > 1.5).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Purity Analysis by Gas Chromatography (GC)

GC analysis can determine chemical purity but is complicated by the low volatility and polar nature of the molecule.[9] Derivatization is required to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively, before injection. This makes GC a less direct method than HPLC for this specific compound.

Applications in Research and Drug Development

The utility of this compound stems from its status as a chiral α-hydroxy acid, a privileged scaffold in medicinal chemistry.

-

Chiral Building Block: It serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of analogs of Pyridomycin, an antimycobacterial natural product.

-

Precursor to Chiral Solvents: The molecule is a starting material for creating chiral ionic liquids. These specialized solvents can be used to induce stereoselectivity in asymmetric chemical reactions.

-

Chirality Sensing: It has been employed as a model compound in studies on chirality sensing, where probes are designed to detect and differentiate between enantiomers using techniques like circular dichroism.

-

Scaffold for Drug Discovery: While its parent, mandelic acid, is a well-known precursor for antibiotics and antitumor agents, the hexahydro- derivative offers a more lipophilic and conformationally distinct scaffold.[10][11] This can be exploited by drug development professionals to improve a drug candidate's pharmacokinetic properties (e.g., membrane permeability, metabolic stability) or to fine-tune its binding affinity with a biological target. The transition from a flat phenyl ring to a three-dimensional cyclohexane chair conformation can profoundly alter how a molecule fits into a receptor's binding pocket.

Conclusion

This compound is more than just a saturated analog of mandelic acid; it is a specialized tool for the discerning chemist. Its well-defined stereochemistry, coupled with the unique properties of the cyclohexyl group, makes it a valuable synthon for constructing novel pharmaceuticals and chiral materials. A thorough understanding of its stereoretentive synthesis and the analytical methods required to verify its purity are essential for its effective application in research and development.

References

- 1. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | 53585-93-6 [amp.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. (R)-hexahydromandelic acid | C8H13O3- | CID 25630707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of (R)-(-)-Hexahydromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Hexahydromandelic acid, a chiral α-hydroxy acid, stands as a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone and defined stereochemistry make it an invaluable precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and key applications of this compound. We will delve into the foundational discovery of its aromatic precursor, mandelic acid, and trace the development of synthetic strategies from classical resolution to modern stereoselective hydrogenation. Detailed experimental protocols, comparative data, and visual representations of key processes are provided to offer both historical context and practical insights for today's researchers.

Foundational Bedrock: The Discovery of Mandelic Acid

The journey to this compound begins with its aromatic progenitor, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler first isolated mandelic acid by heating amygdalin, a compound extracted from bitter almonds, with diluted hydrochloric acid[1][2]. The name "mandelic acid" is derived from the German word for almond, "Mandel"[1][2]. This initial discovery yielded a racemic mixture, a 50:50 combination of the (R) and (S) enantiomers, setting the stage for the critical challenge of chiral resolution[2].

Early laboratory syntheses of racemic mandelic acid soon followed, liberating its preparation from natural sources. A common and enduring method involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, which is subsequently hydrolyzed to mandelic acid[3].

Caption: Early chemical synthesis of racemic mandelic acid.

The Quest for Enantiopurity: Classical Resolution of Mandelic Acid

With a reliable synthesis of racemic mandelic acid established, the focus shifted to the separation of its enantiomers. The classical method of diastereomeric salt formation became the cornerstone of this endeavor. This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization[4].

Commonly used chiral resolving agents for racemic mandelic acid include naturally occurring alkaloids like brucine and ephedrine, as well as synthetic chiral amines such as (R)-1-phenylethylamine[4].

Caption: Diastereomeric salt formation for the resolution of racemic mandelic acid.

Protocol 1: Classical Resolution of Racemic Mandelic Acid

Objective: To separate (R)-(-)-mandelic acid from a racemic mixture using (1R,2S)-(-)-ephedrine as the resolving agent.

Materials:

-

Racemic mandelic acid

-

(1R,2S)-(-)-Ephedrine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve racemic mandelic acid in warm ethanol. In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in warm ethanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of hydrochloric acid to protonate the mandelate and the ephedrine.

-

Extraction: Extract the aqueous solution with diethyl ether. The (R)-(-)-mandelic acid will preferentially move into the organic layer.

-

Drying and Evaporation: Dry the ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude (R)-(-)-mandelic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or benzene) to obtain enantiomerically pure (R)-(-)-mandelic acid.

From Aromatic to Aliphatic: The Synthesis of this compound

The synthesis of this compound is achieved through the hydrogenation of the aromatic ring of (R)-(-)-mandelic acid. This transformation saturates the benzene ring, converting it to a cyclohexane ring, while preserving the stereochemistry at the α-carbon.

While the precise first synthesis of this compound is not well-documented in easily accessible historical records, the methodology for such a transformation was developed alongside advancements in catalytic hydrogenation. A documented procedure for the synthesis of its enantiomer, (S)(+)-Hexahydromandelic acid, provides a clear and scientifically sound pathway that is directly applicable to the (R)-(-) enantiomer[5]. This method utilizes a rhodium-on-alumina catalyst, a robust and efficient catalyst for the hydrogenation of aromatic rings under relatively mild conditions.

Caption: Stereospecific hydrogenation to form this compound.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound by the catalytic hydrogenation of (R)-(-)-mandelic acid. This protocol is adapted from the published synthesis of the (S)-(+) enantiomer[5].

Materials:

-

(R)-(-)-Mandelic acid

-

5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst

-

Methanol

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Celite® (diatomaceous earth)

-

Diethyl ether

-

Cyclohexane

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reaction Setup: In the reaction vessel of a hydrogenation apparatus, dissolve (R)-(-)-mandelic acid in methanol containing a small amount of glacial acetic acid.

-

Carefully add the 5% rhodium-on-alumina catalyst to the solution.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and begin stirring.

-

Maintain the reaction at a constant temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction (typically several hours).

-

Work-up: Carefully depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Remove the methanol from the filtrate by rotary evaporation to yield the crude product as a solid.

-

Purification: Dissolve the solid in hot diethyl ether, filter if necessary, and then reduce the volume of the ether. Add cyclohexane to induce crystallization. Cool the mixture to maximize the yield of crystals.

-

Collect the crystalline this compound by filtration and dry under vacuum.

| Method | Catalyst | Solvent | Pressure (psi) | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

| Hydrogenation | 5% Rh/Al₂O₃ | Methanol/Acetic Acid | 100 | Room Temp. | ~90% | >99% | [5] |

Modern Synthetic Approaches

While the classical approach of resolution followed by hydrogenation is robust, modern organic synthesis strives for greater efficiency, often through asymmetric catalysis. This involves the direct, enantioselective hydrogenation of a prochiral precursor, such as a phenylglyoxylic acid derivative, to form the chiral α-hydroxy acid in a single step.

For example, homogeneous catalysts, such as Ruthenium-MeO-BIPHEP complexes, have shown high enantioselectivity in the hydrogenation of α-keto esters to their corresponding α-hydroxy esters. These methods offer the advantage of generating the desired enantiomer directly, bypassing the need for a resolution step.

Applications in Drug Development and Chiral Technologies

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other advanced materials. Its rigid structure and defined stereocenter allow for precise control over the stereochemistry of subsequent synthetic transformations.

Synthesis of Pyridomycin Analogs

A significant application of this compound is in the synthesis of analogs of Pyridomycin, a natural product with potent antimycobacterial activity[6][7][8][9]. In the development of more synthetically accessible and metabolically stable analogs, the enol-ester moiety of the natural product is replaced with a saturated substituent derived from a chiral α-hydroxy acid[7]. This compound serves as a key starting material for the C2 side chain in these dihydropyridomycin analogs, contributing to their potent anti-tuberculosis activity[6][8].

Chiral Ionic Liquids

This compound has been utilized in the synthesis of novel chiral ionic liquids (CILs)[10][11]. These CILs, which can possess a chiral anion, a chiral cation, or both, are being explored for a variety of applications, including as chiral solvents for asymmetric synthesis, as chiral stationary phases in chromatography, and for enantiomeric recognition[10][11][12]. The incorporation of the (R)-(-)-hexahydromandelate anion imparts chirality to the ionic liquid, enabling it to interact differently with the enantiomers of other chiral molecules[10][13].

Conclusion

The story of this compound is a testament to the evolution of stereoselective synthesis. From the initial discovery of its racemic aromatic precursor in bitter almonds to its modern preparation via stereospecific hydrogenation, the journey reflects the increasing demand for enantiomerically pure compounds in science and industry. As a versatile chiral building block, this compound continues to play a vital role in the development of new pharmaceuticals and advanced materials, underscoring the enduring importance of chirality in molecular design and function.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Research Applications of (R)-(-)-Hexahydromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Hexahydromandelic acid , a chiral derivative of mandelic acid, is emerging as a versatile tool in modern chemical research and development. Its unique structural features, combining a rigid cyclohexane ring with a chiral α-hydroxy acid moiety, make it a valuable asset in the fields of asymmetric synthesis, chiral separations, and materials science. This guide provides a comprehensive overview of its core applications, supported by detailed protocols and expert insights to facilitate its integration into your research endeavors.

Section 1: Physicochemical Properties and Characterization

This compound, also known as (R)-cyclohexylglycolic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Melting Point | 127-129 °C | [2] |

| Optical Activity | [α]¹⁸/D −23° (c=1 in acetic acid) | [2] |

| CAS Number | 53585-93-6 | [2] |

| Appearance | White to off-white solid | [1] |

Spectroscopic Data:

-

¹H NMR: Key signals would include a multiplet for the cyclohexyl protons, a characteristic signal for the α-proton adjacent to the hydroxyl and carboxyl groups, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the cyclohexane ring, the α-carbon bearing the hydroxyl group, and the carbonyl carbon of the carboxylic acid.

-

FTIR: The spectrum would be characterized by a broad O-H stretching band from the carboxylic acid and alcohol, a strong C=O stretching vibration from the carboxylic acid, and C-H stretching and bending vibrations from the cyclohexane ring.[3]

Section 2: Application as a Chiral Resolving Agent

The acidic nature and chirality of this compound make it an effective resolving agent for racemic mixtures of chiral bases, such as amines.[4][5] The principle lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Principle of Chiral Resolution via Diastereomeric Salt Formation

A racemic mixture of a chiral amine, (R/S)-amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. These diastereomers possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The enantiomerically enriched amine can then be recovered by treatment with a base.

}

Representative Protocol: Resolution of Racemic 1-Phenylethylamine

This protocol is adapted from established procedures for chiral amine resolution using chiral carboxylic acids.[6][7]

Materials:

-

Racemic 1-phenylethylamine

-

This compound

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of warm methanol.

-

In a separate flask, dissolve an equimolar amount of this compound in 100 mL of warm methanol.

-

Slowly add the this compound solution to the amine solution with constant stirring.

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals in a vacuum oven.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in 100 mL of water.

-

Add 1 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

-

Section 3: Application as a Chiral Building Block in Asymmetric Synthesis

This compound serves as a valuable chiral synthon, providing a pre-existing stereocenter for the construction of more complex chiral molecules.[8] Its bifunctional nature (hydroxyl and carboxyl groups) allows for diverse chemical modifications.

Synthesis of Pyridomycin Analogs

Pyridomycin is a natural product with potent antimycobacterial activity. Research has shown that analogs of pyridomycin, where the synthetically challenging enol ester is replaced, retain significant biological activity.[2] this compound can be utilized as a starting material for the synthesis of the alcohol fragment required for the construction of these dihydropyridomycin analogs.[2]

}

Representative Protocol: Preparation of a Chiral Alcohol Intermediate

This protocol outlines the initial steps to convert this compound into a suitable alcohol fragment for the synthesis of pyridomycin analogs.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reduction of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃·THF (approximately 2-3 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.

-

Remove the solvents under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude diol by flash column chromatography on silica gel to obtain the chiral alcohol building block.

-

Synthesis of Chiral Ionic Liquids

Chiral ionic liquids (CILs) are of great interest as chiral solvents for asymmetric synthesis and as chiral stationary phases in chromatography. This compound can be used as a chiral precursor for the synthesis of novel CILs, for example, by forming chiral borate anions.[9]

Representative Protocol: Synthesis of a Chiral Borate Ionic Liquid

This protocol is based on the general procedure for the synthesis of chiral borate ionic liquids from α-hydroxy acids.

Materials:

-

This compound

-

Boric acid

-

An achiral cation source (e.g., 1-butyl-3-methylimidazolium chloride)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Formation of the Chiral Borate Diester:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (2 equivalents) and boric acid (1 equivalent) in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the formation of the chiral borate diester.

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

-

Anion Metathesis:

-

Dissolve the crude chiral borate diester in a suitable solvent.

-

Add an equimolar amount of the achiral cation source (e.g., 1-butyl-3-methylimidazolium chloride).

-

Stir the mixture at room temperature for several hours.

-

The resulting chiral ionic liquid can be purified by washing with water to remove any inorganic salts, followed by drying under high vacuum.

-

Section 4: Application in Chirality Sensing

This compound can be employed as a model chiral α-hydroxy acid in the development and validation of chirality sensing methods, particularly those utilizing circular dichroism (CD) spectroscopy.[2] The interaction of the chiral acid with a chiral host or sensor molecule can induce a measurable CD signal, which can be correlated with its concentration and enantiomeric excess.[1][9]

Principle of Chirality Sensing with Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In a chirality sensing assay, a chiral analyte (guest) interacts with a chiral or achiral sensor molecule (host). This interaction forms a host-guest complex that exhibits a distinct CD spectrum. The intensity and sign of the CD signal can be used to determine the absolute configuration and enantiomeric excess of the analyte.

}

Representative Protocol: Determination of Enantiomeric Excess

This is a generalized protocol for using this compound to create a calibration curve for determining the enantiomeric excess of α-hydroxy acid samples.

Materials:

-

This compound

-

(S)-(+)-Hexahydromandelic acid (or another enantiomerically pure α-hydroxy acid)

-

A suitable chiral sensor system (e.g., a chiral metal-ligand complex)

-

A suitable solvent (e.g., acetonitrile)

-

CD spectrometer

-

Volumetric flasks and micropipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of known concentration of enantiomerically pure this compound and its (S)-enantiomer in the chosen solvent.

-

Prepare a series of standard solutions with varying enantiomeric excess (e.g., 100% R, 80% R, 60% R, 50% R/50% S, etc.) by mixing appropriate volumes of the stock solutions.

-

-

Complex Formation:

-

To each standard solution, add a constant amount of the chiral sensor solution.

-

Allow the solutions to equilibrate for a specified time to ensure complete complex formation.

-

-

CD Measurement:

-

Record the CD spectrum for each standard solution over the appropriate wavelength range.

-

Identify the wavelength of maximum CD intensity.

-

-

Calibration Curve:

-

Plot the CD intensity at the chosen wavelength against the known enantiomeric excess of the standard solutions. This will generate a calibration curve.

-

-

Analysis of Unknown Sample:

-

Prepare a solution of an unknown α-hydroxy acid sample and the chiral sensor in the same manner as the standards.

-

Measure its CD spectrum and determine the CD intensity at the calibration wavelength.

-

Use the calibration curve to determine the enantiomeric excess of the unknown sample.

-

Section 5: Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is limited, the broader class of mandelic acid and its derivatives has been shown to possess antimicrobial and cytotoxic properties.[10][11] The increased lipophilicity of the cyclohexyl ring in hexahydromandelic acid compared to the phenyl ring of mandelic acid could potentially enhance cell membrane penetration and, consequently, biological activity.[12]

Antimicrobial Potential: Mandelic acid and its derivatives have demonstrated activity against various bacteria and fungi.[12] This suggests that this compound could be a starting point for the development of new antimicrobial agents. Further research is warranted to evaluate its efficacy against a panel of pathogenic microorganisms.

Cytotoxicity and Anticancer Research: Certain α-hydroxy acids and their derivatives have been investigated for their cytotoxic effects on cancer cell lines.[10][11] The structural similarity of this compound to these compounds suggests its potential as a scaffold for the design of novel anticancer agents. In vitro screening against various cancer cell lines would be a crucial first step in exploring this application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. rsc.org [rsc.org]

- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to (R)-(-)-Hexahydromandelic Acid: Synthesis, Properties, and Chiral Analysis as a Derivative of Mandelic Acid

Introduction: Mandelic Acid - The Chiral Precursor

Overview and Properties

Mandelic acid, with the chemical formula C₆H₅CH(OH)CO₂H, is an aromatic alpha-hydroxy acid (AHA) derived from bitter almonds.[1] It exists as a white crystalline solid soluble in water and polar organic solvents.[1][2] As a member of the AHA family, it is widely recognized for its use in cosmetic and dermatological applications, primarily as a chemical exfoliant.[3][4] Due to its larger molecular size compared to other AHAs like glycolic acid, it penetrates the skin more slowly, resulting in less irritation, which makes it suitable for sensitive skin types.[5][4][6] Its primary functions include accelerating cell turnover, managing acne by unclogging pores, and reducing hyperpigmentation.[5][3][4]

The core feature of mandelic acid relevant to advanced chemical synthesis is its chirality. The molecule contains a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. These enantiomerically pure forms are critical building blocks in the pharmaceutical industry.[7][8]

Significance in Pharmaceutical and Chemical Industries

Enantiomerically pure mandelic acid and its derivatives are valuable chiral synthons and resolving agents.[7] They serve as precursors in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, anticancer agents, and anti-inflammatory drugs.[7][8] The specific stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile, driving the demand for enantiopure starting materials like (R)- or (S)-mandelic acid.[9] Traditional chemical synthesis of mandelic acid often yields a racemic mixture, necessitating resolution steps which can be inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.[10] This has spurred the development of biocatalytic and asymmetric synthesis routes to produce enantiopure mandelic acid directly.[8][10]

(R)-(-)-Hexahydromandelic Acid: The Saturated Analogue

Chemical Identity and Physicochemical Properties

This compound, also known as (R)-cyclohexyl(hydroxy)acetic acid, is the saturated derivative of (R)-mandelic acid, where the phenyl group has been hydrogenated to a cyclohexyl ring.[11] This structural modification transforms the aromatic alpha-hydroxy acid into an aliphatic one, significantly altering its physical and chemical properties while retaining the crucial chiral center.

Table 1: Comparison of Physicochemical Properties

| Property | (R)-Mandelic Acid | This compound |

|---|---|---|

| CAS Number | 611-71-2 | 53585-93-6 |

| Molecular Formula | C₈H₈O₃ | C₈H₁₄O₃ |

| Molecular Weight | 152.15 g/mol | 158.19 g/mol [12] |

| Appearance | White crystalline solid[1] | White to off-white solid[11][13] |

| Melting Point | 131-134 °C | 127-129 °C[12][13] |

| Optical Activity | [α]20/D ~ -153°, c=2.5 in H₂O | [α]18/D −23°, c = 1 in acetic acid[12] |

| Solubility | Soluble in water, polar organic solvents[1] | Soluble in polar solvents like water and alcohols[11] |

Key Applications and Research Interest

This compound serves as a specialized chiral intermediate in organic synthesis. Its applications include:

-

Synthesis of Pharmaceutical Analogs: It is used as an intermediate in the preparation of analogs of antimycobacterial compounds like pyridomycin.[12][14]

-

Chiral Solvents and Stationary Phases: It acts as a starting material for synthesizing chiral ionic liquids, which have applications as solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.[12]

-

Chirality Sensing Studies: It serves as a model α-hydroxy acid for studying chirality sensing mechanisms with organic probes using techniques like circular dichroism.[12][14]

The conversion from an aromatic to an aliphatic ring alters the molecule's lipophilicity and conformational flexibility, making it a valuable building block for creating new chemical entities with potentially novel biological activities.

The Synthetic Relationship: From Aromatic to Aliphatic

Core Transformation: Catalytic Hydrogenation

The fundamental relationship between mandelic acid and hexahydromandelic acid is that of a precursor and its hydrogenated product. The transformation is achieved through the catalytic hydrogenation of the aromatic phenyl ring of mandelic acid. This reaction requires a catalyst capable of activating molecular hydrogen and facilitating its addition across the double bonds of the benzene ring under specific conditions of temperature and pressure, without cleaving the α-hydroxy or carboxylic acid functional groups.

Choosing the correct catalyst is paramount. While palladium (Pd) on carbon is a common hydrogenation catalyst, it can promote hydrogenolysis of the benzylic C-O bond in mandelic acid derivatives, leading to phenylacetic acid derivatives instead of ring saturation.[9] For the selective hydrogenation of aromatic rings, rhodium (Rh) and ruthenium (Ru) catalysts are often more effective.[15] Rhodium, particularly on a support like carbon (Rh/C) or alumina (Rh/Al₂O₃), is highly active for arene hydrogenation and can operate under relatively mild conditions while preserving other functional groups.[7][12][15]

Diagram: Structural Transformation

The diagram below illustrates the direct conversion of the (R)-Mandelic Acid precursor to the target this compound.

Caption: Chemical conversion of (R)-Mandelic Acid to its saturated cyclohexyl analogue.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established principles of aromatic ring hydrogenation using rhodium catalysts. Researchers should optimize conditions based on their specific equipment and purity requirements.

Objective: To synthesize this compound by catalytic hydrogenation of the aromatic ring of (R)-Mandelic Acid.

Materials:

-

(R)-Mandelic Acid (10.0 g, 65.7 mmol)

-

5% Rhodium on Carbon (Rh/C), 50% wet (approx. 1.0 g, 10 wt% dry basis)

-

Glacial Acetic Acid (200 mL)

-

Hydrogen Gas (H₂), high purity

-

Celite™ or other filter aid

-

Parr Hydrogenator or similar high-pressure reaction vessel

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.

-

Charging the Reactor: To the vessel, add (R)-Mandelic Acid (10.0 g).

-

Catalyst Addition: Carefully add the 5% Rh/C catalyst (1.0 g). Safety Note: Handle wet Rh/C catalyst with care; do not allow it to dry completely as it can become pyrophoric.

-

Solvent Addition: Add glacial acetic acid (200 mL) to the vessel.

-

Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen gas to saturate the headspace.

-

Reaction: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring and heat the reaction to 40-50°C if necessary (many Rh catalysts are active at room temperature).[15]

-

Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

-

Cooldown and Depressurization: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite™ to remove the Rh/C catalyst. Wash the catalyst pad with a small amount of additional acetic acid to ensure complete product recovery.

-

Isolation: Remove the acetic acid solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product. Dry the crystals under vacuum.

Causality of Experimental Choices

-

Catalyst (5% Rh/C): Rhodium is chosen for its high activity in hydrogenating aromatic systems under milder conditions than other catalysts like Nickel.[12][15] This selectivity is crucial to avoid side reactions, such as the hydrogenolysis of the C-OH bond, which is more common with Palladium catalysts.

-

Solvent (Acetic Acid): Acetic acid is an excellent solvent for mandelic acid and is stable under hydrogenation conditions. Its acidic nature can help keep the substrate in solution and often enhances the activity of platinum-group metal catalysts for this type of transformation.

-

Pressure (50-100 psi H₂): This pressure range is typically sufficient for Rh-catalyzed arene hydrogenation without requiring specialized ultra-high-pressure equipment. It provides a high enough concentration of dissolved hydrogen to drive the reaction efficiently.

-

Temperature (RT-50°C): Operating at or slightly above room temperature provides enough thermal energy to overcome the activation barrier without promoting undesired side reactions or decomposition.[15]

Quality Control and Chiral Integrity Analysis

The Imperative of Enantiomeric Purity

For applications in pharmaceutical development, verifying the enantiomeric purity (or enantiomeric excess, ee) of the final product is non-negotiable. The hydrogenation process, while not directly involving the chiral center, could potentially cause racemization under harsh conditions. Therefore, a robust analytical method is required to confirm that the stereochemical integrity of the starting material has been preserved. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol is a representative method. The specific column and mobile phase should be screened and optimized for the best resolution.

Objective: To determine the enantiomeric purity of the synthesized this compound.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column (e.g., CHIRALPAK® QD-AX, CHIRALPAK® QN-AX, or a cyclodextrin-based column). Anion-exchange columns are particularly effective for acidic compounds.

-

Mobile Phase: Isopropanol/Hexane with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA). For anion-exchange columns, a polar organic mobile phase with additives is common.

-

This compound sample

-

(S)-(+)-Hexahydromandelic Acid standard (if available) or racemic standard.

Procedure:

-

Standard Preparation: Prepare a standard solution of the (S)-(+)-enantiomer or a racemic mixture of hexahydromandelic acid at approximately 1 mg/mL in the mobile phase or a compatible solvent.

-

Sample Preparation: Prepare a solution of the synthesized this compound product at the same concentration (1 mg/mL).

-

HPLC System Setup:

-

Column: CHIRALPAK® QN-AX (or equivalent)

-

Mobile Phase: Methanol with 0.1% Formic Acid and 0.1% Ammonium Formate (example conditions, must be optimized).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210-220 nm (as the cyclohexyl ring lacks strong chromophores)

-

Injection Volume: 5-10 µL

-

-

Analysis:

-

Inject the standard solution to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (ee%):

-

Calculate the area of the peak for each enantiomer.

-

Use the following formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

A successful synthesis should yield an ee% value >98%.

-

Diagram: Analytical Workflow

Caption: Workflow for determining the enantiomeric purity of hexahydromandelic acid.

Spectroscopic Characterization

Beyond chiral purity, the chemical structure must be confirmed. Standard spectroscopic methods are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the absence of aromatic protons/carbons and the presence of signals corresponding to the cyclohexyl ring.

-

Infrared Spectroscopy (IR): The disappearance of aromatic C-H and C=C stretching bands and the appearance of strong aliphatic C-H stretching bands will be evident. The characteristic broad O-H stretch for the carboxylic acid and the C=O stretch will remain.

-

Mass Spectrometry (MS): Will confirm the correct molecular weight of 158.19 g/mol for the hydrogenated product.

Safety and Handling

-

This compound: Causes skin and serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area.

-

Mandelic Acid: Causes serious eye damage. Avoid contact with skin and eyes.

-

Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. The procedure must be performed by trained personnel in an appropriate high-pressure reactor behind a safety shield.

Conclusion

This compound is a valuable chiral building block derived from its aromatic precursor, (R)-mandelic acid, via catalytic hydrogenation. The key to this transformation is the selection of an appropriate catalyst, such as Rhodium on carbon, to ensure selective saturation of the phenyl ring without compromising the existing stereocenter. Rigorous analytical quality control, spearheaded by chiral HPLC, is essential to validate the stereochemical integrity of the final product. This guide provides the foundational technical details for the synthesis, analysis, and understanding of this important relationship for professionals in chemical and pharmaceutical development.

References

- 1. Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]

- 3. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]

- 4. Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Designing a Planar Chiral Rhodium Indenyl Catalyst for Regio- and Enantioselective Allylic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chiraltech.com [chiraltech.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (R)-(-)-Hexahydromandelic Acid

Introduction: The Analytical Significance of (R)-(-)-Hexahydromandelic Acid

This compound, a chiral α-hydroxy acid, serves as a crucial building block in asymmetric synthesis and pharmaceutical development.[1] Its stereochemistry, featuring a cyclohexyl group attached to a chiral center bearing a hydroxyl and a carboxylic acid moiety, dictates its biological activity and chemical reactivity.[1] Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this compound. We will explore not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the comprehensive characterization of a chiral molecule like this compound. The process begins with sample preparation, followed by the sequential or parallel application of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Caption: High-level analytical workflow for structural elucidation.

Below is the chemical structure of this compound with key atoms numbered for reference in the subsequent NMR analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

Part 1: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and critical information about the molecule's substructures through fragmentation analysis. For this compound (C₈H₁₄O₃), the expected molecular weight is approximately 158.19 g/mol .

Expected Fragmentation Pattern

In electron ionization (EI) MS, the molecular ion (M⁺) is often weak or absent for aliphatic carboxylic acids.[2] The fragmentation is typically driven by the functional groups. Key expected fragmentation pathways include:

-

Loss of a hydroxyl radical (•OH): Leading to a peak at m/z [M-17].

-

Loss of the carboxyl group (•COOH): Resulting in a prominent peak at m/z [M-45].[2][3]

-

Alpha-cleavage: Cleavage of the bond between the cyclohexyl ring and the chiral carbon is a highly probable event.

-

Loss of water (H₂O): A peak at m/z [M-18] can also be observed.

Caption: Predicted major fragmentation pathways in EI-MS.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. The spectrum of hexahydromandelic acid is dominated by the features of the carboxylic acid and hydroxyl groups.

Interpretation of Key Absorption Bands

The defining characteristic of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which arises from strong hydrogen bonding between molecules, often forming dimers.[4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, strong intensity, often obscuring C-H stretches.[4][6][7] |

| ~3400 | Alcohol O-H | Stretch | Medium, sharp peak (if non-H-bonded) or broader peak superimposed on the carboxylic O-H band. |

| 3000 - 2850 | Alkane C-H | Stretch | Medium to strong, sharp peaks. |

| 1760 - 1690 | Carbonyl C=O | Stretch | Very strong and sharp. Its position indicates if the acid is dimeric (~1710 cm⁻¹) or monomeric (~1760 cm⁻¹).[4][5][7] |

| 1320 - 1210 | C-O | Stretch | Strong intensity.[4][5] |

| 1440 - 1395 | O-H | Bend | Medium intensity.[4] |

The presence of a very strong, sharp peak around 1710 cm⁻¹ coupled with a very broad absorption from 3300-2500 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.[7][8]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the carbon-hydrogen framework and the connectivity of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound presents distinct signals for the acidic proton, the hydroxyl proton, the alpha-proton, and a complex, overlapping region for the cyclohexyl protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, usually above 10 ppm (often around 12 δ). Its chemical shift is highly dependent on concentration and solvent due to variations in hydrogen bonding.[7]

-

Hydroxyl Proton (-OH): The chemical shift of this proton is also variable and concentration-dependent, appearing as a broad singlet.

-

Alpha-Proton (α-H): This is the proton on the chiral carbon (C7). It is adjacent to both an oxygen atom and the cyclohexyl ring, and its signal is expected to be a multiplet in the range of 4.0-4.5 ppm.

-

Cyclohexyl Protons (-C₆H₁₁): The 11 protons on the cyclohexane ring will appear as a complex series of overlapping multiplets, typically in the upfield region of 1.0-2.0 ppm.[9] The rigidity of the ring and the presence of axial and equatorial protons, which are chemically non-equivalent, lead to complex splitting patterns that often defy simple first-order (n+1 rule) analysis.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For hexahydromandelic acid, eight distinct signals are expected.

| Carbon Atom | Chemical Shift (δ, ppm) Range | Rationale |

| C8 (-C OOH) | 165 - 185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears far downfield.[7] |

| C7 (α-Carbon) | 70 - 80 | This carbon is attached to an electronegative oxygen atom, shifting it downfield. |

| C1 (Cyclohexyl) | 40 - 50 | The cyclohexyl carbon directly attached to the chiral center (C7). |

| C2, C3, C4, C5, C6 | 20 - 35 | The remaining five carbons of the saturated cyclohexyl ring, appearing in the typical aliphatic region. |

Experimental Protocols: A Practical Approach

Objective: To acquire high-quality, reproducible spectroscopic data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For compounds with exchangeable protons (like -OH and -COOH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows the exchange rate, often allowing for the observation of these protons as sharper signals.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-16 ppm, and an appropriate relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Protocol 2: FTIR-ATR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric and crystal-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)

Note: While EI is common for fragmentation, Electrospray Ionization (ESI) is often used for determining the molecular weight of polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Setup: Set up a direct infusion method. Key parameters include the infusion flow rate, capillary voltage, and source temperature. Run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 157) is expected to be prominent.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and NMR data. Mass spectrometry confirms the molecular weight and provides clues to the core structure. IR spectroscopy offers a rapid and definitive confirmation of the essential hydroxyl and carboxylic acid functional groups. Finally, NMR spectroscopy, through both ¹H and ¹³C analysis, elucidates the precise carbon-hydrogen framework and confirms the connectivity of all atoms. By following robust experimental protocols and applying sound interpretive principles, researchers can confidently characterize this vital chiral building block, ensuring the integrity and success of their scientific endeavors.

References

- 1. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.12 [people.whitman.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. reddit.com [reddit.com]

Thermochemical properties of (R)-(-)-Hexahydromandelic acid

An In-depth Technical Guide to the Thermochemical Properties of (R)-(-)-Hexahydromandelic Acid

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, with the chemical formula C₈H₁₄O₃, is a saturated derivative of mandelic acid, featuring a cyclohexane ring instead of a benzene ring.[1] This structural modification significantly alters its physical and chemical properties, including lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. The molecule's chirality is of paramount importance, as stereochemistry dictates biological activity and interaction with chiral targets like enzymes and receptors.[1]

Accurate thermochemical data is indispensable for:

-

Process Safety and Hazard Analysis: Understanding the energy released during combustion or decomposition is critical for safe handling and scale-up.

-

Reaction Calorimetry: Designing and optimizing synthetic routes requires knowledge of reaction enthalpies.

-

Computational Chemistry: Experimental data serves as a benchmark for validating and refining theoretical models (e.g., QSPR, quantum mechanics) used to predict properties of new drug candidates.[2]

-

Crystal Engineering and Polymorph Screening: The enthalpy of sublimation is directly related to the lattice energy of the crystal, providing insights into intermolecular forces and solid-state stability.[3]

Physicochemical and Structural Properties

A summary of the known properties of this compound is presented below. This data forms the baseline for further thermochemical investigation.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | |

| CAS Number | 53585-93-6 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (mp) | 127-129 °C | |

| Optical Purity (ee) | ≥ 99% (GLC) |

A Validated Workflow for Thermochemical Characterization

The following section details a comprehensive experimental protocol for determining the core thermochemical properties of this compound. The workflow is designed to ensure data integrity and reproducibility.

References

Methodological & Application

Application Note & Synthesis Protocol: (R)-(-)-Hexahydromandelic Acid

Abstract

(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a valuable chiral building block in pharmaceutical and materials science research.[1][2] Its applications include the synthesis of antimycobacterial compounds, the development of chiral ionic liquids, and its use as a model compound in chirality sensing studies.[1] This document provides a comprehensive guide to the synthesis of this compound via the stereoretentive catalytic hydrogenation of its readily available precursor, (R)-(-)-Mandelic acid. The protocol is designed for robustness and high fidelity, yielding the target compound with excellent chemical and optical purity. We delve into the rationale behind the chosen methodology, offering insights into catalyst selection and reaction parameter optimization to ensure the selective saturation of the aromatic ring while preserving the sensitive benzylic alcohol stereocenter.

Introduction & Strategic Overview